molecular formula C10H14N2O B12638997 (1-(4-Methoxypyridin-3-YL)cyclopropyl)methanamine

(1-(4-Methoxypyridin-3-YL)cyclopropyl)methanamine

Cat. No.: B12638997
M. Wt: 178.23 g/mol
InChI Key: PHWMTOARMBNIED-UHFFFAOYSA-N
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Description

(1-(4-Methoxypyridin-3-YL)cyclopropyl)methanamine: is an organic compound with the molecular formula C10H14N2O and a molecular weight of 178.23 g/mol . This compound features a cyclopropyl group attached to a methanamine moiety, with a methoxypyridinyl substituent on the cyclopropyl ring. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(4-Methoxypyridin-3-YL)cyclopropyl)methanamine typically involves the following steps:

    Cyclopropanation: The cyclopropyl group is introduced through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.

    Methanamine Introduction: The methanamine moiety is introduced via reductive amination or other suitable amination reactions.

    Methoxypyridinyl Substitution: The methoxypyridinyl group is attached through a nucleophilic substitution reaction, often using methoxypyridine and appropriate leaving groups.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale cyclopropanation and amination reactions, optimized for high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the methoxypyridinyl group can be replaced with other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products:

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced derivatives, often with the methoxypyridinyl group intact.

    Substitution: Substituted derivatives with various functional groups replacing the methoxypyridinyl group.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis for the preparation of more complex molecules.
  • Employed in the development of new synthetic methodologies and reaction mechanisms.

Biology:

  • Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
  • Utilized in the development of new bioactive compounds for research purposes.

Medicine:

  • Explored for its potential therapeutic applications, including as a precursor for drug development.
  • Studied for its effects on various biological pathways and potential as a treatment for certain diseases.

Industry:

  • Used in the production of specialty chemicals and advanced materials.
  • Employed in the development of new catalysts and reagents for industrial processes.

Mechanism of Action

The mechanism of action of (1-(4-Methoxypyridin-3-YL)cyclopropyl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in biochemical pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison:

  • Structural Differences: The position of the methoxypyridinyl group varies among these compounds, leading to differences in their chemical and physical properties.
  • Reactivity: The reactivity of these compounds can differ based on the position of the substituents, affecting their behavior in chemical reactions.
  • Applications: While all these compounds may have similar applications in research and industry, their specific uses can vary based on their unique properties.

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

[1-(4-methoxypyridin-3-yl)cyclopropyl]methanamine

InChI

InChI=1S/C10H14N2O/c1-13-9-2-5-12-6-8(9)10(7-11)3-4-10/h2,5-6H,3-4,7,11H2,1H3

InChI Key

PHWMTOARMBNIED-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=NC=C1)C2(CC2)CN

Origin of Product

United States

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